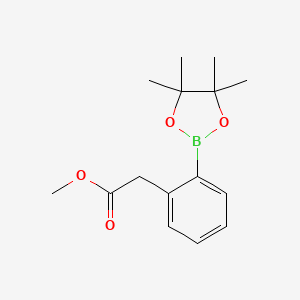

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Description

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester derivative featuring a phenylacetic acid methyl ester backbone with a pinacol-protected boronic acid group at the ortho position of the phenyl ring. This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. Its stability under ambient conditions and compatibility with palladium catalysts make it a versatile intermediate .

Properties

IUPAC Name |

methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-9-7-6-8-11(12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIICBFSEEBAMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675404 | |

| Record name | Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956229-86-0 | |

| Record name | Methyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methoxycarbonylmethyl)phenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acids and their esters are known to be used in various organic synthesis reactions, particularly in suzuki–miyaura cross-coupling.

Mode of Action

The compound is a boronic ester, which is a key component in Suzuki–Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to palladium. This process is known as transmetalation.

Biochemical Pathways

In the context of organic synthesis, the compound is involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling.

Pharmacokinetics

It’s important to note that boronic esters are susceptible to hydrolysis, especially at physiological ph. This could potentially affect the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki–Miyaura cross-coupling. This is a crucial step in the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. Boronic esters, including this compound, are known to be susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biological Activity

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of medicinal chemistry and cancer research.

- Chemical Formula : C17H25BO5

- Molecular Weight : 320.19 g/mol

- CAS Number : 1045808-11-4

The compound features a unique boron-containing dioxaborolane moiety which contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with methyl acetate in the presence of catalysts such as palladium complexes. The general procedure can be summarized as follows:

-

Reagents :

- Boronic acid derivative (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Methyl acetate

- Palladium catalyst

-

Reaction Conditions :

- Temperature: Varies depending on the specific reaction setup.

- Solvent: Commonly used solvents include acetonitrile or dichloromethane.

- Yield : The yield can vary based on the reaction conditions but is typically optimized to exceed 60%.

Anticancer Properties

Research has indicated that compounds containing boron moieties can exhibit significant anticancer activity. For instance:

- A study reported that similar boron-based compounds showed promising results in inhibiting the proliferation of various cancer cell lines .

- The mechanism often involves the disruption of cellular processes such as apoptosis and cell cycle regulation.

The biological activity of this compound may be attributed to its ability to:

- Interact with biomolecules through boron coordination chemistry.

- Induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

- Study on Cell Lines :

- In Vivo Studies :

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C17H25BO5 |

| Molecular Weight | 320.19 g/mol |

| CAS Number | 1045808-11-4 |

| Melting Point | 49–53 °C |

| Solubility | Soluble in methanol |

| Anticancer Activity | Promising (in vitro & in vivo) |

Scientific Research Applications

Organic Synthesis

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is utilized as a reagent in organic synthesis. Its boron moiety facilitates various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl or vinyl boron compounds. |

| Boron-Diels-Alder Reaction | Involves cycloaddition reactions to synthesize cyclic compounds. |

Pharmaceutical Development

The compound's ability to act as a boronic acid derivative makes it significant in medicinal chemistry. It has been explored for its potential use in the development of drugs targeting cancer cells by inhibiting specific enzymes that are overexpressed in tumors.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited promising anti-cancer activity due to their ability to inhibit proteasome function .

Material Science

The compound is also being investigated for its applications in material science. Its unique structural properties allow it to be incorporated into polymers and nanomaterials for enhanced performance characteristics.

| Application Area | Potential Benefits |

|---|---|

| Polymer Chemistry | Improved mechanical properties and thermal stability. |

| Nanotechnology | Development of drug delivery systems and sensors. |

Comparison with Similar Compounds

a) Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

b) Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

- Substitution : Boronate ester at the para position.

- Reactivity : Optimal electronic activation for cross-coupling due to symmetric resonance stabilization.

- Application : Common in drug discovery for creating symmetric biaryls .

Functional Group Modifications

a) Methyl 2-(2-Ethoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

b) Methyl 2-(4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

c) 2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate

- Modification : Methoxy group at the ortho position.

- Impact: Enhances solubility in polar solvents (e.g., methanol/water mixtures) .

- Molecular Formula : C15H21BO5 (vs. C14H19BO4 for the parent compound) .

Backbone Variations

a) 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetic Acid

b) Methyl 2-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate

- Modification: Phenoxy linker between ester and boronate.

- Impact : Increases rigidity, favoring planar transition states in cyclization reactions .

- Purity : 96% (typical for commercial availability) .

Key Research Findings

- Steric Effects : Ortho-substituted analogs (e.g., ethoxy variant) require higher catalyst loadings (up to 10% Pd) for efficient coupling .

- Electronic Effects : Fluorine substitution reduces reaction temperatures by 20–30°C in Suzuki-Miyaura couplings due to enhanced electrophilicity .

- Stability : Methoxy-substituted derivatives exhibit 12-month stability under nitrogen, compared to 6 months for parent compounds .

Q & A

Q. What is the synthetic route for Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A representative procedure involves reacting methyl 2-(4-chloro-2-bromophenyl)acetate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and potassium acetate in DMF at 80–100°C. Post-reaction purification by column chromatography yields the product (44.33% yield) .

Key Reaction Conditions:

| Reagents/Conditions | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 |

| Solvent | DMF |

| Temperature | 80–100°C |

| Yield | 44.33% |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis : ¹H NMR (CDCl3) shows aromatic proton resonances at δ 7.2–7.8 ppm, methyl ester protons at δ 3.6–3.8 ppm (singlet), and pinacol methyl groups at δ 1.3–1.4 ppm (singlet).

- Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of the boronate ester moiety, with bond angles consistent with sp² hybridization at the boron center (C-B-O ≈ 120°) .

Q. What are typical reaction conditions for Suzuki-Miyaura coupling using this boronate ester?

Methodological Answer: Standard conditions involve:

- Base : Na2CO3 or K3PO4 (aqueous phase).

- Solvent : DMF or THF.

- Catalyst : Pd(PPh3)4 or PdCl2(dtbpf).

- Temperature : 80–110°C under inert atmosphere.

For example, coupling with 4-bromo-2-ethylphenol in DMF/water at 80°C yields biaryl products after acid quenching .

Advanced Research Questions

Q. How can synthesis yield be optimized?

Methodological Answer: Yield improvements (from 44% to >60%) are achievable via:

Q. What are the challenges in purification and storage?

Methodological Answer:

Q. What mechanistic insights exist for its reactivity in cross-coupling?

Methodological Answer: DFT studies suggest:

Q. How is it applied in FABP4/5 inhibitor design?

Methodological Answer: The compound serves as a key intermediate in synthesizing quinoline-based FABP4/5 inhibitors. For example, coupling with 6-chloro-4-phenylquinoline-2-carboxylate yields analogs with IC50 values <100 nM against FABP4. Bioactivity correlates with boronate ester stability in physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.